
2-tert-Butyl-5-methylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-5-methylcyclopenta-1,3-diene is an organic compound with the molecular formula C11H18 It is a derivative of cyclopentadiene, featuring a tert-butyl group and a methyl group as substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another method involves the Diels-Alder reaction between isoprene and tert-butylacetylene, followed by dehydrogenation to yield this compound. This method takes advantage of the reactivity of conjugated dienes and alkynes to form cyclohexene derivatives, which can then be dehydrogenated to form the cyclopentadiene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using cyclopentadiene and tert-butyl chloride. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product. The use of catalysts such as aluminum chloride or zeolites can enhance the reaction efficiency and selectivity.
化学反応の分析
Types of Reactions
2-tert-Butyl-5-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts like palladium on carbon can reduce the double bonds to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-tert-Butyl-5-methylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-tert-Butyl-5-methylcyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with transition metals. These complexes can exhibit catalytic activity in various chemical reactions, including polymerization and hydrogenation.
The presence of conjugated double bonds in the cyclopentadiene ring allows for resonance stabilization and delocalization of electrons, which can influence the reactivity and stability of the compound. The tert-butyl and methyl substituents can also affect the compound’s steric and electronic properties, further modulating its behavior in chemical and biological systems.
類似化合物との比較
2-tert-Butyl-5-methylcyclopenta-1,3-diene can be compared with other similar compounds, such as:
Cyclopentadiene: The parent compound with no substituents. It is more reactive due to the absence of steric hindrance from substituents.
2-tert-Butylcyclopentadiene: Similar to this compound but lacks the methyl group. It has slightly different reactivity and stability.
5-Methylcyclopentadiene: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
The uniqueness of this compound lies in its combination of tert-butyl and methyl substituents, which provide a balance of steric hindrance and electronic effects, making it a versatile compound for various applications.
特性
CAS番号 |
135043-25-3 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
2-tert-butyl-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8-5-6-9(7-8)10(2,3)4/h5-8H,1-4H3 |
InChIキー |
TZJURNZIVRWFDW-UHFFFAOYSA-N |
正規SMILES |
CC1C=CC(=C1)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


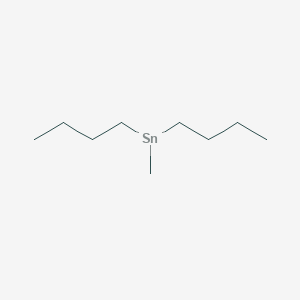

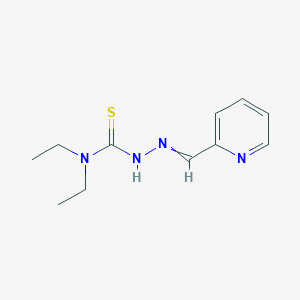
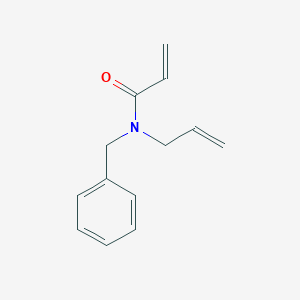
![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)

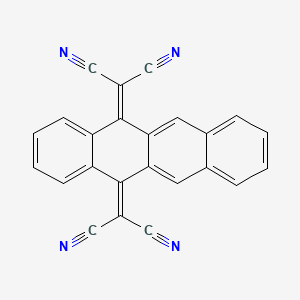
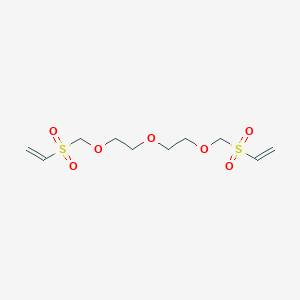

![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)

![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)
